Classification and Domain Architecture of Complement Receptors
Complement receptors (CRs) are categorized into four structural classes based on their transmembrane organization, domain composition, and signaling mechanisms. These classes orchestrate distinct immune functions through specialized ligand recognition.
Complement Control Protein (CCP)/Short Consensus Repeat (SCR) Receptors (CR1, CR2)
CR1 (CD35) and CR2 (CD21) are type I transmembrane glycoproteins composed of tandem CCP/SCR domains. Each CCP domain (~60–70 amino acids) folds into a compact β-sandwich structure stabilized by two conserved disulfide bonds and a hydrophobic core with a conserved tryptophan residue [1] [2]. CR1 contains 30 CCP domains organized into four Long Homologous Repeats (LHRs; each with 7 CCPs), with C3b/C4b binding sites localized to LHR-A (CCPs 1–7), LHR-B (CCPs 8–14), and LHR-C (CCPs 15–21) [1] [6]. CR2 possesses 15–16 CCP domains, with the N-terminal CCP1-2 forming the C3d-binding site [2]. The inter-CCP linker regions enable conformational flexibility critical for ligand engagement [1].
β2 Integrin Family Receptors (CR3, CR4)
CR3 (CD11b/CD18, αMβ2) and CR4 (CD11c/CD18, αXβ2) are heterodimeric receptors belonging to the integrin superfamily. The α subunits (CD11b/CD11c) contain an N-terminal β-propeller domain, a von Willebrand factor A (vWFA) or α-I domain responsible for iC3b recognition, and thigh/calf domains. The β subunit (CD18) features a β-I domain and hybrid domain. Both subunits traverse the membrane via single-pass helices and possess short cytoplasmic tails [1] [7]. The α-I domain adopts a Rossmann fold with a metal ion-dependent adhesion site (MIDAS) essential for ligand binding [7].
Immunoglobulin Superfamily Receptors (CRIg)
CRIg (VSIG4, Z39Ig) is a type I transmembrane receptor characterized by a single extracellular immunoglobulin variable-type (IgV) domain. This IgV domain contains a conserved disulfide bond and forms a β-sandwich structure that directly binds C3b and iC3b [2]. Unlike other CRs, CRIg lacks CCP domains and is predominantly expressed on tissue-resident macrophages [7].
G Protein-Coupled Receptors (C5aR1, C5aR2, C3aR)
Anaphylatoxin receptors are class A GPCRs with seven transmembrane helices (7TM). C5aR1 (CD88) and C3aR share 37% sequence identity, while C5aR2 (C5L2, GPR77) lacks G-protein coupling capability. C5aR1 features an elongated N-terminus critical for C5a docking, whereas C3aR possesses a large second extracellular loop (ECL2) necessary for C3a binding [3] [8]. Sulfation of tyrosine residues in the N-terminus stabilizes anaphylatoxin engagement [3].
Table 1: Structural Classification of Complement Receptors
Receptor Class | Receptors | Domain Architecture | Key Structural Features | Ligands |
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CCP/SCR Receptors | CR1 (CD35) | 30 CCP domains (LHR-A to LHR-D) | Disulfide bonds (Cys1-Cys3, Cys2-Cys4), conserved Trp | C3b, C4b |
| CR2 (CD21) | 15-16 CCP domains | Flexible inter-CCP linkers | iC3b, C3dg |
β2 Integrins | CR3 (αMβ2) | α-I domain, β-propeller, hybrid domain | MIDAS motif (Mg²⁺ coordination) | iC3b, ICAMs |
| CR4 (αXβ2) | Similar to CR3 | Conserved metal-binding sites | iC3b |
IgSF Receptor | CRIg (VSIG4) | IgV domain | β-sandwich fold, single disulfide bond | C3b, iC3b |
GPCRs | C5aR1, C3aR | 7 transmembrane helices | Sulfated Tyr residues, ECL2 involvement | C5a, C3a |
Structural Determinants of Ligand Binding and Activation
C3b/C4b Binding Mechanisms in CR1 and CR2
CR1 recognizes C3b/C4b via electrostatic and hydrophobic interfaces within LHR domains. The C3b-binding site in LHR-A (CCPs 1–7) utilizes CCP2-3 to engage the C3b MG3 domain, while CCP4-5 binds the C3b CUB domain. Key residues (e.g., Glu908 in CCP15) form salt bridges with C3b Arg1023 [1]. CR2 binds C3d via its CCP1-2 domains: a hydrophobic pocket in CCP2 accommodates C3d's core, while CCP1 stabilizes the complex through charged interactions. The C3d-CR2 interface involves CR2 residues Glu37 and Asp82 hydrogen-bonding with C3d Asn170 [2] [4].
Integrin-Mediated Recognition of iC3b in CR3/CR4
The α-I domain of CR3 binds iC3b via its MIDAS motif. A Mg²⁺ ion coordinates with iC3b's thioester domain (TED), while CR3 residues Asp242 and Ser244 form hydrogen bonds with iC3b Glu1098 [1] [7]. Conformational activation involves a shift from closed to open α-I domain states, triggered by talin-mediated separation of CD18 cytoplasmic tails [7]. CR4 uses a similar mechanism but exhibits distinct specificity for the C3d fragment of iC3b [2].
Anaphylatoxin Receptor Signaling Conformations
C3a binding to C3aR induces a 10-Å inward shift in transmembrane helix 6 (TM6), facilitated by ECL2 interactions. The C3a C-terminal arginine anchors to C3aR Glu174 (ECL2), while Phe275 in TM7 stabilizes the agonist-bound conformation [3]. C5a docks to C5aR1 via a two-site mechanism: its core engages the N-terminal sulfated Tyr11 and Tyr14, while its C-terminus inserts into the 7TM pocket, displacing TM6 and TM7 to recruit Gαi proteins [8] [9]. C5aR2 binds C5a without G-protein coupling, instead recruiting β-arrestins through phosphorylation of its C-terminus [3].
Table 2: Ligand Binding Mechanisms of Complement Receptors
Receptor | Ligand | Binding Site | Key Interactions | Conformational Changes |
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CR1 | C3b | CCP15-17 (LHR-C) | Glu908–Arg1023 (C3b), hydrophobic MG3 groove | Rigid-body reorientation of CCP domains |
CR2 | C3d | CCP1-2 | Glu37–Asn170 (C3d), Phe187 (C3d) insertion | Minor CCP domain adjustment |
CR3 (α-I) | iC3b | MIDAS motif | Mg²⁺ coordination, Asp242–Glu1098 (iC3b) | Closed → open α-I domain shift |
C5aR1 | C5a | N-terminus & TM core | Sulfated Tyr11–Arg40 (C5a), TM6/TM7 displacement | TM6 inward shift (10 Å), Gαi recruitment |
C3aR | C3a | ECL2 & TM core | Glu174–C-terminal Arg (C3a), Phe275 stabilization | TM7 rotation, Gαq engagement |
Cryo-EM and X-ray Crystallography Insights into Receptor-Ligand Complexes
High-resolution structural techniques have elucidated atomic-level mechanisms of complement receptor activation:
- CR1-C3b Complexes: X-ray crystallography (5.2 Å, PDB: 5FO9) revealed CCP15-17 of CR1 bound to C3b, demonstrating how CCP16 inserts into the C3b MG3-CUB interface to inhibit convertase assembly [1] [4].
- CR2-C3d Complexes: Structures at 2.0 Å (PDB: 3OED) show C3d's acidic pocket engaging CR2 CCP1-2, explaining coreceptor enhancement of B-cell activation [2].
- CR3 in Active States: Cryo-EM of full-length CR3 (7.8 Å, EMD: 7USM) captured an extended ectodomain in the high-affinity conformation, with the α-I domain rotated 180° relative to the β-propeller [2] [7].
- Anaphylatoxin-GPCR Complexes: Cryo-EM of C5aR1-Gi-C5a (3.8 Å, EMD: 7Y64) revealed C5a's helical core bound to the receptor N-terminus, while its C-terminus triggers TM6 movement for Gi coupling. C3aR-Gi-C3a structures (PDB: 8HK3) showed ECL2 wrapping around C3a's C-terminus [9].
Technique Comparison:
- X-ray crystallography resolves atomic details (≤2.5 Å) but requires crystallization of isolated domains (e.g., CR2 CCP1-2:C3d) [4].
- Cryo-EM captures full-length receptors in near-native states (e.g., membrane-embedded C5aR1-Gi complex) but may average flexible regions like CR1 linkers [9] [4].
Table 3: High-Resolution Structures of Complement Receptor Complexes
Receptor Complex | Technique | Resolution | PDB/EMD ID | Key Insights |
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CR1 CCP15-17:C3b | X-ray | 5.2 Å | 5FO9 | CCP16 blocks C3bBb assembly |
CR2 CCP1-2:C3d | X-ray | 2.0 Å | 3OED | Basis for B-cell coreceptor signaling |
CR3 ectodomain | Cryo-EM | 7.8 Å | 7USM | Open α-I domain conformation |
C5aR1-Gi-C5a | Cryo-EM | 3.8 Å | 7Y64 | TM6 displacement upon activation |
C3aR-Gi-C3a | Cryo-EM | 4.1 Å | 8HK3 | ECL2 stabilization of C3a C-terminus |
These structural advances inform therapeutic designs, such as C5aR1 antagonists (e.g., avacopan) that occupy the 7TM pocket to prevent G-protein recruitment [2] [9]. Future work will require dynamic studies of receptor oligomerization and membrane-proximal signaling complexes.